methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
Description
Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (CAS: 873072-42-5) is a heterocyclic compound with a molecular formula of C₈H₈N₂O₂S and a molecular weight of 196.22 g/mol . Its structure combines a thiophene ring fused with a pyrazole ring, featuring a methyl group at position 3 and a methyl ester at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 3-methyl-2H-thieno[2,3-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-4-5-3-6(8(11)12-2)13-7(5)10-9-4/h3H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEIZALZQKSIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(SC2=NN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thieno[2,3-c]pyrazole core. Finally, esterification with methanol in the presence of an acid catalyst like sulfuric acid produces the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group, forming amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Biological Activities
Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound possesses anti-inflammatory effects comparable to established anti-inflammatory agents. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
- Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF7), brain (SF-268), and lung (NCI-H460) cancer cells. The compound showed IC50 values indicating potent activity, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : As a selective inhibitor of D-amino acid oxidase (DAO), this compound may enhance levels of D-amino acids, which are vital for neurotransmitter regulation. This mechanism suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Several key studies have provided insights into the applications of this compound:
-
Anticancer Activity Study :
- Objective : To evaluate the cytotoxic effects against multiple cancer cell lines.
- Findings : The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating significant anticancer potential. The study concluded that further investigations into its mechanism of action are warranted .
- Neuroprotective Effects Research :
Mechanism of Action
The mechanism of action of methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
- Molecular Formula : C₁₄H₁₂N₂O₂S (MW: 272.32 g/mol) .
- Key Differences : A phenyl group replaces the hydrogen at position 1, increasing molecular weight and hydrophobicity.
- Physical Properties : Predicted density (1.33 g/cm³) and boiling point (360.9°C) are higher than the parent compound due to enhanced van der Waals interactions .
- Synthesis: Prepared via reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol using Na₂CO₃ .
1-[(4-Fluorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid
Substituent Variations at Position 3
Methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
- Molecular Formula : C₁₄H₁₂N₃O₂S (MW: 286.33 g/mol) .
- Key Differences: An amino group at position 4 increases polarity and reactivity, enabling participation in condensation reactions.
- Synthesis : Derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde via oxime and chloronitrile intermediates .
Ester Group Modifications
Ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate
- Molecular Formula : C₁₆H₁₆N₂O₂S₂ (MW: 332.44 g/mol) .
- Key Differences: An ethyl ester replaces the methyl ester, altering hydrolysis kinetics.
Ethyl 1-(4-methoxyphenyl)-3-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate
Tabulated Comparison of Key Compounds
Biological Activity
Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound belongs to a class of compounds known as pyrazoles, characterized by their five-membered ring structure containing two nitrogen atoms. The specific thieno[2,3-c] configuration enhances its biological activity by influencing its interaction with biological targets.
Molecular Formula: C₉H₉N₃O₂S
Molecular Weight: 213.25 g/mol
Melting Point: Not specifically reported but similar compounds have melting points ranging from 267°C to 270°C .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. A study demonstrated that derivatives of pyrazole compounds showed significant inhibition of microbial growth, suggesting potential for development as antimicrobial agents .
Anticancer Properties
Pyrazole derivatives, including this compound, have been evaluated for anticancer activity. They have shown inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain pyrazole derivatives have been effective against breast cancer cells (MCF-7 and MDA-MB-231), demonstrating cytotoxicity and potential synergistic effects when combined with conventional chemotherapy agents like doxorubicin .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Pyrazoles are known to inhibit enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes. In vitro studies have indicated that this compound may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in critical biochemical pathways, such as COX and xanthine oxidase, leading to reduced inflammation and oxidative stress .
- Receptor Interaction: The compound's structure allows it to bind to various receptors implicated in cancer progression and microbial resistance .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Q & A
Q. What synthetic strategies are commonly employed to prepare methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate?
The compound is synthesized via cyclocondensation reactions. A representative method involves reacting a substituted pyrazole-4-carbaldehyde with methyl thioglycolate under basic conditions (e.g., anhydrous Na₂CO₃ in ethanol) to form the thieno[2,3-c]pyrazole core. For example, substituting the aldehyde precursor with a 3-methyl group instead of phenyl rings can yield the target compound . Key steps include optimizing reaction time (reflux vs. room temperature) and purification via recrystallization or column chromatography.
Q. How is the compound characterized to confirm its molecular structure?
Structural confirmation relies on a combination of techniques:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents and verify regioselectivity (e.g., distinguishing between C-3 methyl and carboxylate groups).
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (C₈H₈N₂O₂S).
- X-ray crystallography : Using programs like SHELXL, single-crystal analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the thieno-pyrazole system) .
Q. What solvent systems and catalysts improve reaction yields for similar thieno-pyrazole derivatives?
Polar aprotic solvents (e.g., DMF) or aqueous media with ZnO nanoparticles enhance cyclization efficiency for pyrazole-fused systems. Catalysts like iodine or acetic acid facilitate intermediate steps (e.g., azide-alkyne cycloadditions or hydrazine-mediated ring closure) .
Advanced Research Questions
Q. How do substituent effects at the pyrazole C-3 position influence electronic properties and reactivity?
Comparative studies of methyl vs. phenyl groups at C-3 reveal steric and electronic impacts on reaction pathways. For instance, electron-donating methyl groups may stabilize intermediates in nucleophilic substitutions, while bulky substituents hinder π-stacking in crystal packing. Computational methods (DFT calculations) can predict frontier molecular orbitals and charge distribution to guide functionalization strategies .
Q. What methodologies resolve contradictions in spectral data during structure elucidation?
Discrepancies in NMR or MS data (e.g., unexpected splitting or fragment ions) require cross-validation:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and detects coupling patterns.
- Twinning analysis in XRD : SHELXL refinement addresses overlapping peaks in twinned crystals, common in fused heterocycles .
- Isotopic labeling : Traces unexpected side products (e.g., methyl ester hydrolysis under acidic conditions) .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?
Scale-up introduces competing pathways (e.g., dimerization or over-alkylation). Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
